molecular formula C15H14BrNO2 B277812 N-(2-bromophenyl)-2-methoxy-3-methylbenzamide

N-(2-bromophenyl)-2-methoxy-3-methylbenzamide

Cat. No. B277812
M. Wt: 320.18 g/mol
InChI Key: HGRVVTKHOFJVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-methoxy-3-methylbenzamide, also known as Bromophenylacetoxydimethylamide (BPADMA), is a synthetic compound that belongs to the class of benzamide derivatives. BPADMA has been extensively studied in the field of medicinal chemistry due to its potential applications in the development of new drugs.

Mechanism of Action

The mechanism of action of BPADMA is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BPADMA has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
BPADMA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. BPADMA has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, BPADMA has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

BPADMA has several advantages for lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. BPADMA has also been shown to have activity against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of BPADMA is that its mechanism of action is not fully understood, which makes it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on BPADMA. One direction is to further elucidate its mechanism of action. This could involve studying the effects of BPADMA on specific enzymes and signaling pathways that are involved in cancer and inflammation. Another direction is to study the potential use of BPADMA as a drug for the treatment of cancer and inflammatory diseases. This could involve testing the efficacy and safety of BPADMA in animal models and clinical trials. Finally, it may be possible to modify the structure of BPADMA to improve its activity and selectivity against specific types of cancer cells or inflammatory targets.

Synthesis Methods

BPADMA can be synthesized by the reaction of 2-bromophenylacetic acid with thionyl chloride, followed by the addition of 2-methoxy-3-methylbenzoyl chloride. The resulting product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

BPADMA has been studied for its potential applications in the development of new drugs. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. BPADMA has also been studied for its potential use as an anti-inflammatory agent.

properties

Product Name

N-(2-bromophenyl)-2-methoxy-3-methylbenzamide

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(2-bromophenyl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C15H14BrNO2/c1-10-6-5-7-11(14(10)19-2)15(18)17-13-9-4-3-8-12(13)16/h3-9H,1-2H3,(H,17,18)

InChI Key

HGRVVTKHOFJVQC-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2Br

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2Br)OC

Origin of Product

United States

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